molecular formula C16H10O2 B1207805 9,10-Anthracenedicarboxaldehyde CAS No. 7044-91-9

9,10-Anthracenedicarboxaldehyde

Cat. No. B1207805
CAS RN: 7044-91-9
M. Wt: 234.25 g/mol
InChI Key: SBRUFOSORMQHES-UHFFFAOYSA-N
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Description

9,10-Anthracenedicarboxaldehyde, also known as Anthracene-9,10-dicarbaldehyde, is an acene-9,10-dialdehyde and an anthracenedialdehyde . It is an aggregation-induced emission luminogens (AIEgens) and is used as a reagent in the preparation of porous imine-linked networks (PINs) .


Synthesis Analysis

A study on the preparation of 9,10-anthracenedicarboxaldehyde and other aromatic dialdehydes has been conducted . The synthesis of conjugated polymers containing anthracene moiety and their electro-optical properties have also been studied .


Molecular Structure Analysis

The molecular formula of 9,10-Anthracenedicarboxaldehyde is C16H10O2 . It has a planar structure with double bonds which are in conjugation . The InChIKey is SBRUFOSORMQHES-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 9,10-Dihydro-9,10-(Methaniminomethano)Anthracene and N-Protected Derivatives Via Double Reductive Amination has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 9,10-Anthracenedicarboxaldehyde is 234.25 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 234.068079557 g/mol . It appears as an orange to brown crystalline powder .

Scientific Research Applications

Aggregation-Induced Emission Properties

9,10-Anthracenedicarboxaldehyde (AnDA) has been studied for its transformation from aggregation-caused quenching luminophores to aggregation-induced emission luminogens. This transformation is attributed to the aldehyde group in anthracene, which causes steric effects and intermolecular hydrogen-bonding interactions, essential for aggregation-induced emission properties (Peng et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

9,10-Anthracenedicarboxaldehyde derivatives have potential applications in OLEDs, particularly for blue OLEDs, due to their high thermal stability, electrochemical reversibility, and wide band gap. The modifications of this molecule can lead to enhanced fluorescence emissions, making them suitable for OLED applications (Sarsah et al., 2013).

Triplet–Triplet Annihilation Photon Upconversion

Modifications of 9,10-Anthracenedicarboxaldehyde have been studied for their role in triplet-triplet annihilation upconversion systems. These derivatives are used in designing blue-emitting materials while maintaining inherent optical properties, crucial for applications in OLEDs and photon upconversion technologies (Gray et al., 2015).

Photocatalytic Applications

9,10-Anthracenedicarboxaldehyde derivatives have been used in photocatalytic applications, such as visible-light photocatalytic fluoroalkylation. These derivatives exhibit high reducing power and can generate versatile fluoroalkyl radicals, suggesting their potential as powerful photocatalysts in organic reactions (Noto et al., 2018).

Selective Gas Adsorption

9,10-Anthracenedicarboxaldehyde has been utilized in the synthesis of ultramicroporous metal-organic frameworks for selective gas adsorption. These frameworks demonstrate selective adsorption of gases like oxygen and hydrogen over nitrogen and carbon monoxide, indicating potential applications in gas separation and storage (Ma et al., 2007).

Fluorescent pH Sensors and Biological Probes

Anthracene derivatives, including those based on 9,10-Anthracenedicarboxaldehyde, have been developed as fluorescent pH sensors and biological probes. They exhibit aggregation-induced emission characteristics and can serve as efficient tools for pH sensing and biomacromolecule detection (Lu et al., 2010).

Safety And Hazards

All personal contact, including inhalation, should be avoided when handling 9,10-Anthracenedicarboxaldehyde . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and concentration in hollows and sumps should be prevented . Entry into confined spaces should not be made until the atmosphere has been checked .

properties

IUPAC Name

anthracene-9,10-dicarbaldehyde
Source PubChem
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InChI

InChI=1S/C16H10O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRUFOSORMQHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064549
Record name 9,10-Anthracenedicarboxaldehyde
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9,10-Anthracenedicarboxaldehyde

CAS RN

7044-91-9
Record name 9,10-Anthracenedicarboxaldehyde
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Record name 9,10-Anthracenedicarboxaldehyde
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Record name 9,10-Anthracenedicarboxaldehyde
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Record name 9,10-Anthracenedicarboxaldehyde
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Record name Anthracene-9,10-dicarbaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 2.38 g. (0.01 mole) of cis-9,10-dihydro-9,10-ethanoanthracene-11,12-diol [Newman et al., J. Am. Chem. Soc., 77, 3789 (1955)] in 50 ml. of glacial acetic acid was stirred magnetically at 30°-35° C. and treated portionwise with 8.9 g. (0.02 mole) of lead tetra-acetate or until a blue color persisted with starch-iodide test paper. The reaction mixture was stirred for two hours and the so-formed orange crystals were removed by filtration and recrystallized from methylene chloride giving 1.5 g. (65%) of orange needles, m.p. 245°-247° C.
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Synthesis routes and methods II

Procedure details

To a solution of 1.20 g. of 10-hydroxymethyl-9-anthracenecarboxaldehyde in a mixture of 14 ml. of triethylamine and 20 ml. of dry dimethylsulfoxide is added a solution of 4.80 g. of sulfur trioxide pyridine complex in 25 ml. of dry dimethylsulfoxide. The mixture is stirred for 50 minutes and then poured into 200 ml. of water. The crystals are collected and washed with water, giving 1.18 g. of the desired product as orange crystals, mp. 224°-245° C.
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Synthesis routes and methods III

Procedure details

To a solution of 240 mg. of the product of Example 2 (prepared as described) in 15 ml. of acetonitrile is added a solution of 0.30 ml. of triethylamine in 5 ml. of acetonitrile. The reaction mixture is stirred at room temperature for 4 hours then is cooled in an ice bath. The precipitate is collected by filtration to give 136 mg. of the desired crude product as orange crystals, mp. 224°-228° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
YI Lin, SA Lang Jr, CM Seifert, RG Child… - The Journal of …, 1979 - ACS Publications
9, 10-Anthracenedicarboxaldehyde (1) is the key intermediate for the synthesis of compounds with biological activity. 2 None of the three reported methods for the synthesis of 1 is …
Number of citations: 28 pubs.acs.org
DS Alberts, C Mackel, R Pocelinko, SE Salmon - Cancer Research, 1982 - AACR
9,10-Anthracenedicarboxaldehyde bis[(4,5-dihydro-1 H-imidazol-2-yl)hydrazone] dihydrochloride (bisantrene) is a new anthracene bishydrazone derivative which was entered into a …
Number of citations: 46 aacrjournals.org
MT Tseng, AR Safa - Cancer research, 1983 - AACR
The influence of bisantrene on T-47D human breast tumor cells was assessed by colony-forming assay in soft agar and by light, fluorescence, and electron microscopy. Test solutions of …
Number of citations: 11 aacrjournals.org
BS Wang, AL Lumanglas, VM Ruszala-Mallon, FE Durr - Cancer Research, 1984 - AACR
An investigation was carried out to determine the potential for activating tumor-inhibitory macrophages with the cytotoxic antitumor agent, bisantrene. Macrophages prepared from …
Number of citations: 18 aacrjournals.org
KC Murdock, RG Child, YI Lin, JD Warren… - Journal of Medicinal …, 1982 - ACS Publications
9, 10-Anthracenedicarboxaldehyde bis [(4, 5-dihydro-lH-imidazol-2-yl) hydrazone](bisantrene, VI-1) showed anticancer activity in mice vs. both leukemias and solid tumors. Increases in …
Number of citations: 80 pubs.acs.org
DD Von Hoff, JW Myers, J Kuhn, JF Sandbach… - Cancer Research, 1981 - AACR
9,10-Anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride (CL216,942) is a new anthracene bishydrazone derivative that was evaluated in a …
Number of citations: 64 aacrjournals.org
RV Citarella, RE Wallace, KC Murdock, RB Angier… - Cancer Research, 1982 - AACR
9,10-Anthracenedicarboxaldehyde bis[(4,5-dihydro-1 H-imidazol-2-yl)hydrazone] dihydrochloride (CL 216942; bisantrene hydrochloride; NSC 337766), a member of a new chemical …
Number of citations: 50 aacrjournals.org
DD Von Hoff, CA Coltman, B Forseth - Cancer chemotherapy and …, 1981 - Springer
We have utilized a recently developed human tumor cloning system to screen for antitumor effects in vitro of a new anthracene derivative, CL216,942. The object was to determine …
Number of citations: 49 link.springer.com
Z Peng, Z Wang, B Tong, Y Ji, J Shi… - Chinese Journal of …, 2016 - Wiley Online Library
In order to get an easy way to achieve the transformation from aggregation‐caused quenching luminophores (ACQphores) to aggregation‐induced emission luminogens (AIEgens), we …
Number of citations: 20 onlinelibrary.wiley.com
D Peixoto, M Figueiredo, G Malta… - European Journal of …, 2018 - Wiley Online Library
A new and never before reported hetero‐arylidene‐9(10H)‐anthrone structure (4) was unexpectedly isolated on reaction of 1,2‐dimethyl‐3‐ethylimidazolium iodide (2) and 9‐…

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